3-Bromo-2-methylbenzaldehyde
Overview
Description
3-Bromo-2-methylbenzaldehyde is a brominated aromatic aldehyde with a methyl group at the second position and a bromine atom at the third position relative to the aldehyde group. While the provided papers do not directly discuss 3-Bromo-2-methylbenzaldehyde, they offer insights into the synthesis, molecular structure, and reactivity of related bromobenzaldehydes, which can be extrapolated to understand the properties and potential reactions of 3-Bromo-2-methylbenzaldehyde.
Synthesis Analysis
The synthesis of bromobenzaldehydes can be achieved through various methods, including palladium-catalyzed C-H activation and bromination reactions. For instance, selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . Similarly, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using bromine and p-hydroxybenzaldehyde in chloroform, achieving a high yield . These methods could potentially be adapted to synthesize 3-Bromo-2-methylbenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, bromine substitution has been shown to affect the intermolecular interactions, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives . The presence of a bromine atom can lead to increased halogen bonding interactions, which could also be relevant for the structure of 3-Bromo-2-methylbenzaldehyde.
Chemical Reactions Analysis
Bromobenzaldehydes participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, 2-bromobenzaldehyde has been used in the synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction , and in the formation of 3-(alkylamino)isoindolin-1-ones through carbonylative cyclization with primary amines . These reactions highlight the reactivity of the bromine atom and the aldehyde group, which could be relevant for the chemical behavior of 3-Bromo-2-methylbenzaldehyde in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes are influenced by the substituents on the benzene ring. The introduction of a bromine atom can alter properties such as melting point, boiling point, and solubility. Additionally, the electronic effects of bromine can impact the reactivity of the aldehyde group, making it more or less susceptible to nucleophilic attack . These properties are important for understanding the behavior of 3-Bromo-2-methylbenzaldehyde in various environments and reactions.
Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application: 3-Bromo-2-methylbenzaldehyde is an organic building block that is commonly used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of heterocyclic PD-1/PD-L1 inhibitors for the treatment of cancer , and in the synthesis of imidazo-pyridine drug compounds as BTK inhibitors for the treatment of various disorders including autoimmune diseases and inflammation .
- Results or Outcomes: The outcomes of these syntheses are new compounds that can inhibit PD-1/PD-L1 and BTK, which are important targets in the treatment of cancer and various disorders including autoimmune diseases and inflammation .
Application in Organic Synthesis
- Summary of the Application: 3-Bromo-2-methylbenzaldehyde is a versatile material extensively used in scientific research. It is often used as a starting material in various organic synthesis reactions.
- Results or Outcomes: The outcomes of these syntheses are new organic compounds that can be used in various fields, including medicinal chemistry and material science.
Application in Material Science
- Summary of the Application: 3-Bromo-2-methylbenzaldehyde can also be used in the field of material science. Its unique properties enable its application in the synthesis of new materials.
- Results or Outcomes: The outcomes of these syntheses are new materials that can be used in various applications, such as in the manufacturing of electronics, coatings, and other products.
Application in Computational Chemistry
- Summary of the Application: 3-Bromo-2-methylbenzaldehyde can be used in computational chemistry for the simulation of chemical reactions . Its unique properties and structure make it a suitable candidate for various simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Results or Outcomes: The outcomes of these simulations can provide valuable insights into the behavior of 3-Bromo-2-methylbenzaldehyde under different conditions, which can be used to guide experimental procedures .
Application in Chemical Synthesis
- Summary of the Application: 3-Bromo-2-methylbenzaldehyde is a versatile material extensively used in scientific research . It is often used as a starting material in various chemical synthesis reactions .
- Results or Outcomes: The outcomes of these syntheses are new chemical compounds that can be used in various fields, including medicinal chemistry and material science .
Safety And Hazards
3-Bromo-2-methylbenzaldehyde is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-bromo-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFPUWPWOWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439955 | |
Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzaldehyde | |
CAS RN |
83647-40-9 | |
Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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